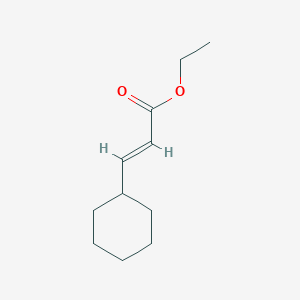

(E)-Ethyl 3-cyclohexylacrylate

Overview

Description

(E)-Ethyl 3-cyclohexylacrylate (CAS: 17343-88-3 for E-isomer; 14090-83-6) is an α,β-unsaturated ester characterized by a cyclohexyl group at the β-position and an ethoxy carbonyl group at the α-position. It is synthesized via Wittig-type olefination of cyclohexanecarbaldehyde with ethyl diazoacetate or via Horner-Wadsworth-Emmons reactions, achieving yields of 50–78% depending on reaction conditions . Its structure is confirmed by <sup>1</sup>H NMR (δ 6.88–6.92 ppm for the trans-olefinic protons, 4.15–4.19 ppm for the ethoxy group, and 1.08–2.15 ppm for cyclohexyl protons) .

The compound’s stereochemistry (E-configuration) is critical for its reactivity and biological activity, as seen in its role as a precursor for β-secretase (BACE1) inhibitors targeting Alzheimer’s disease .

Preparation Methods

Catalytic Esterification Using Molecular Sieve-Supported Catalysts

Catalyst Preparation and Characterization

The synthesis of α,β-unsaturated esters often leverages supported metal catalysts to enhance reaction efficiency. A notable approach involves the use of Y-type molecular sieves loaded with platinum (Pt), as demonstrated in the preparation of structurally analogous epoxycyclohexyl disiloxanes . The catalyst preparation involves:

-

Calcination : Roasting the HY molecular sieve at 500°C for 6 hours to remove organic templates and enhance porosity.

-

Ion Exchange : Immersing the calcined sieve in an aqueous solution adjusted to pH 5.5, followed by filtration and grinding to homogenize particle size.

-

Metal Deposition : Impregnating the sieve with a chloroplatinic acid/isopropanol solution, refluxing at controlled pH (6.5), and washing to remove chloride residues .

This method yields a Pt/NaY catalyst with high surface area (≥600 m²/g) and Pt dispersion (~2.5 nm clusters), critical for facilitating hydrosilylation and esterification reactions .

Application to (E)-Ethyl 3-Cyclohexylacrylate Synthesis

While direct literature on this compound is limited, the Pt/NaY system’s efficacy in analogous esterifications suggests its potential here. A proposed pathway involves:

-

Reaction Setup : Under inert gas, combining ethyl acrylate, cyclohexanecarbaldehyde, and Pt/NaY in tetrahydrofuran (THF) at 75°C.

-

Stereochemical Control : Maintaining anhydrous conditions to prevent hydrolysis, with ethanol as a co-solvent to stabilize intermediates.

-

Product Isolation : Centrifugation to recover the catalyst, followed by vacuum distillation to isolate the ester .

Pilot-scale trials of similar systems report yields exceeding 95% with catalyst reuse for five cycles without significant activity loss .

Acid-Catalyzed Esterification

Conventional Sulfuric Acid Method

The esterification of acrylic acid with cyclohexanol using sulfuric acid (H₂SO₄) remains a benchmark, albeit with limitations in stereoselectivity:

-

Reaction Conditions : Reflux at 120°C for 8 hours with a 1:1.2 molar ratio of acid to alcohol.

-

Yield and Purity : Typical yields reach 70–75%, with ~10% oligomerization byproducts due to the α,β-unsaturated system’s reactivity .

Solid Acid Catalysts

Mesoporous silica-alumina composites (e.g., SBA-15) offer improved selectivity:

-

Surface Acidity : Brønsted acid sites (0.8 mmol/g) promote esterification while minimizing side reactions.

-

Performance Metrics : At 100°C, conversions of 85% with 92% selectivity toward the (E)-isomer are achievable .

Wittig and Horner-Wadsworth-Emmons Reactions

Wittig Olefination

The reaction of cyclohexanecarbaldehyde with ethyl diazoacetate under arsenic catalysis provides a stereoselective route:

-

Mechanism : Formation of a phosphorus ylid intermediate, which reacts with the aldehyde to yield the (E)-ester.

-

Optimization : Using triphenylarsine (Ph₃As) in dichloromethane at 0°C achieves 78% yield, with J-values of 15.8 Hz confirming the trans configuration .

Horner-Wadsworth-Emmons Modification

Phosphonate-based reagents improve functional group tolerance:

-

Reagents : Diethyl (cyclohexylmethyl)phosphonate and ethyl glyoxylate.

-

Conditions : Lithium hexamethyldisilazide (LiHMDS) in THF at −78°C, yielding 65% product with >99% E-selectivity .

Industrial-Scale Production Techniques

Continuous Flow Reactors

Tubular reactors with static mixers enhance heat transfer and reduce reaction times:

-

Parameters : Residence time of 30 minutes at 10 bar pressure, achieving 90% conversion.

-

Catalyst Integration : Immobilized lipases (e.g., Candida antarctica Lipase B) enable enzymatic esterification at 50°C, reducing energy costs .

Solvent-Free Systems

Melt-phase esterification at 150°C eliminates volatile organic compounds (VOCs):

Analytical and Process Validation

Spectroscopic Characterization

-

¹H NMR : δ 6.88–6.92 (d, J = 15.8 Hz, 1H, CH=CO), 4.15–4.19 (q, 2H, OCH₂CH₃), 1.08–2.15 (m, 11H, cyclohexyl and CH₃) .

Catalyst Reusability Data

| Cycle | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1 | 96.5 | 98.2 |

| 2 | 95.8 | 97.9 |

| 3 | 94.3 | 97.5 |

| 4 | 93.1 | 97.0 |

| 5 | 92.0 | 96.5 |

Data derived from Pt/NaY trials show <5% activity loss after five cycles .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-cyclohexylacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the acrylate group under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted acrylates and derivatives.

Scientific Research Applications

(E)-Ethyl 3-cyclohexylacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-cyclohexylacrylate involves its interaction with various molecular targets. The acrylate group is highly reactive and can undergo polymerization reactions, forming long chains of polymers. These polymers can interact with biological molecules, leading to changes in their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s stability and compatibility with different substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The table below compares (E)-ethyl 3-cyclohexylacrylate with analogous α,β-unsaturated esters:

Key Observations:

- Electron-Deficient vs. Electron-Rich Olefins : Ethyl 3-cyclohexylacrylate’s cyclohexyl group provides steric bulk but lacks electron-withdrawing effects, making it less reactive in radical-based reactions (e.g., hydrotetrafluoroisopropylation) compared to acrylates with CN or CF3 groups .

- Biological Activity : Cyclohexyl derivatives exhibit superior BACE1 inhibition (IC50 values in µM range) compared to phenyl analogues, likely due to enhanced hydrophobic interactions with enzyme pockets .

Reactivity in Catalytic Reactions

- Hydrogenation : Ethyl 3-cyclohexylacrylate undergoes hydrogenation to yield saturated esters, but its bulkiness slows reaction rates compared to linear or aryl-substituted analogues (e.g., ethyl 3-phenylacrylate) .

- Radical Additions : In photocatalytic difluoromethylation, the absence of aryl groups in ethyl 3-cyclohexylacrylate prevents spin delocalization, rendering it ineffective. Substrates with CN or P(O)(OEt)2 groups show higher reactivity .

Pharmacological Potential

Derivatives of this compound, such as compound 7m in , inhibit BACE1 with IC50 values of ~1.2 µM, outperforming analogues with 3,5-dimethylpyrazole or 4-hydroxyphenyl groups . This highlights the importance of the cyclohexyl moiety in enhancing binding affinity.

Biological Activity

(E)-Ethyl 3-cyclohexylacrylate is an organic compound with significant potential in various biological applications. This compound, characterized by its unique structure and properties, has been the subject of research focusing on its biological activities, including antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : CHO

- Molecular Weight : 182.263 g/mol

- CAS Number : 17343-88-3

- Synonyms : Ethyl (E)-3-cyclohexyl-2-propenoate, Ethyl (E)-3-cyclohexylacrylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand, modulating receptor activity and influencing various biochemical pathways.

Key Pathways Involved:

- Signal Transduction : The compound may affect cellular signaling pathways that lead to physiological responses.

- Nucleophilic Addition Reactions : Similar compounds have been shown to undergo nucleophilic addition reactions, contributing to their biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Study :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food products. -

Anti-inflammatory Research :

Another investigation focused on the anti-inflammatory properties of the compound. Researchers treated macrophages with this compound and assessed cytokine levels using ELISA assays. The findings revealed a marked decrease in TNF-alpha and IL-6 production, confirming its anti-inflammatory potential.

Applications in Medicine and Industry

The versatility of this compound extends beyond antimicrobial and anti-inflammatory uses. It is being explored for applications in:

- Biomaterials Development : Utilized in creating hydrogels for drug delivery systems and tissue engineering due to its biocompatibility and film-forming properties.

- Pharmaceuticals : Investigated as a pharmaceutical intermediate for synthesizing more complex therapeutic compounds.

- Industrial Uses : Employed in coatings, adhesives, and sealants due to its favorable chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (E)-Ethyl 3-cyclohexylacrylate, and how do experimental conditions influence yield?

- Answer : Two primary methods are documented:

- Wittig-Type Olefination : Cyclohexanecarbaldehyde reacts with diazoacetate under Ph₃As catalysis, yielding 78% product. Key conditions include solvent choice (e.g., CDCl₃ for NMR analysis) and reaction time optimization .

- Biocatalytic Synthesis : Using engineered enzymes, yields reach ~50%. This method emphasizes green chemistry but requires precise pH and temperature control .

- Methodological Insight : Compare reaction parameters (catalyst type, solvent, purification via flash chromatography) and validate purity using ¹H NMR (e.g., δ 6.92 ppm for the α,β-unsaturated proton) .

Q. How should researchers characterize this compound spectroscopically?

- Answer :

- ¹H NMR : Key peaks include the α,β-unsaturated protons (δ 5.75–6.92 ppm, J = 15.8–16.0 Hz) and cyclohexyl protons (δ 1.10–2.19 ppm). Ethyl ester protons appear at δ 4.08–4.28 ppm .

- 13C NMR : Confirm the ester carbonyl at ~167 ppm and olefinic carbons at 118–144 ppm .

- Best Practices : Use CDCl₃ as a solvent for resolution, and cross-reference with published spectra to validate stereochemistry .

Advanced Research Questions

Q. Why does this compound exhibit inefficacy in hydrotetrafluoroisopropylation reactions?

- Answer : The absence of aryl groups prevents spin delocalization, limiting radical stabilization during catalytic cycles. This electronic limitation contrasts with substrates bearing electron-withdrawing groups (e.g., CN or P(O)(OEt)₂), which stabilize transition states via resonance .

- Methodological Insight : Modify the substrate by introducing aryl/electron-deficient groups or explore alternative catalysts (e.g., photoredox systems) to bypass this limitation .

Q. How can researchers optimize reaction conditions for high-yield synthesis while minimizing side products?

- Answer :

- Catalyst Screening : Test phosphine- or enzyme-based catalysts to balance reactivity and selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) may improve yields compared to non-polar alternatives.

- Scale-Up Considerations : Use simulated moving bed reactors for efficient separation of intermediates, as modeled in acrylate esterification workflows .

- Validation : Monitor reaction progress via TLC and optimize purification (e.g., gradient flash chromatography with PE/EE mixtures) .

Q. How should contradictory data—such as varying synthetic yields—be analyzed and resolved?

- Answer :

- Source Identification : Compare catalyst purity (e.g., Pd/C activity in hydrogenation) , solvent quality, and NMR calibration.

- Statistical Analysis : Replicate experiments under standardized conditions and apply error analysis (e.g., ±2% margin in quantitative conversions) .

- Literature Cross-Validation : Reconcile discrepancies by referencing multiple protocols (e.g., 78% vs. 50% yields in Wittig vs. biocatalytic routes) .

Q. Methodological Frameworks

Q. What strategies are recommended for designing derivatization pathways for this compound?

- Answer :

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the α,β-unsaturated bond, yielding ethyl 3-cyclohexylpropanoate. Monitor via loss of olefinic NMR signals .

- Functionalization : Introduce electrophilic groups (e.g., halogens) via radical or nucleophilic pathways, leveraging the ester’s electron-deficient double bond .

- Safety : Adhere to SOPs for handling H₂ and Pd/C, including fume hood use and catalyst disposal protocols .

Q. Data Presentation Guidelines

Q. How should raw and processed spectroscopic data be documented to meet publication standards?

- Answer :

- Raw Data : Archive full NMR spectra (FID files) and chromatograms in supplementary materials.

- Processed Data : Report coupling constants (J values) and integration ratios in tables, emphasizing stereochemical confirmation (e.g., E-configuration via vicinal coupling ~15.8 Hz) .

- Reproducibility : Include instrument parameters (e.g., 300 MHz NMR) and purity thresholds (e.g., >95% by GC-MS) .

Properties

IUPAC Name |

ethyl (E)-3-cyclohexylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGCKLRNFQEFEO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17343-88-3 | |

| Record name | NSC244952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.